Uranyl dinitrate hexahydrate

描述

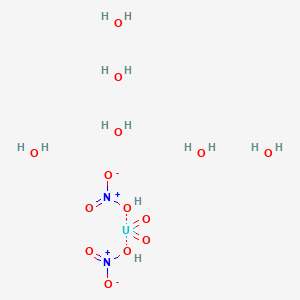

Uranyl dinitrate hexahydrate is a yellow-green, water-soluble uranium compound with the chemical formula UO₂(NO₃)₂·6H₂O. It is primarily used in the nuclear industry as an intermediate in the preparation of nuclear fuels. The compound is known for its hygroscopic nature and its ability to form crystalline structures.

准备方法

Synthetic Routes and Reaction Conditions: Uranyl dinitrate hexahydrate can be synthesized by dissolving uranium dioxide (UO₂) or uranium trioxide (UO₃) in nitric acid (HNO₃). The reaction typically involves heating the mixture until the uranium compound is fully dissolved, followed by crystallization upon cooling. The general reaction is: [ UO₂ + 2HNO₃ + 6H₂O \rightarrow UO₂(NO₃)₂·6H₂O ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving yellowcake (a type of uranium concentrate powder) in nitric acid. The solution is then evaporated to obtain the crystalline hexahydrate form. This process is a crucial step in the nuclear fuel cycle, as it prepares the uranium for further processing into uranium hexafluoride (UF₆) for isotope separation.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: The compound can be reduced to lower oxidation states of uranium, such as uranium dioxide (UO₂), using reducing agents like hydrogen gas (H₂).

Substitution: The nitrate ligands in this compound can be substituted with other anions, such as chloride (Cl⁻) or sulfate (SO₄²⁻), to form different uranyl compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄)

Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)

Major Products:

Oxidation: Uranium trioxide (UO₃)

Reduction: Uranium dioxide (UO₂)

Substitution: Uranyl chloride (UO₂Cl₂), uranyl sulfate (UO₂SO₄)

科学研究应用

Nuclear Fuel Production

Overview : Uranyl dinitrate hexahydrate is primarily used as an intermediate in the nuclear fuel cycle. It is crucial for the conversion of mined uranium ore into a form suitable for nuclear reactors.

- Process : The compound is produced by dissolving decladded spent nuclear fuel rods or yellowcake in nitric acid. This process yields uranyl nitrate, which is then processed to extract uranium for enrichment.

- Significance : It facilitates the preparation of uranium hexafluoride, which is essential for isotope separation and the production of enriched uranium for fuel pellets used in reactors.

Nuclear Research

Applications in Research : this compound serves as a reagent in various nuclear research applications.

- Experimental Use : It is utilized in laboratories to study nuclear reactions and radiation phenomena. Researchers use it to investigate properties of uranium and its compounds under different conditions.

- Case Study : A study demonstrated the transformation of uranyl nitrate hexahydrate to trihydrate under controlled conditions, providing insights into phase transitions relevant to nuclear chemistry .

Analytical Chemistry

Reagent Role : The compound is a valuable reagent in analytical chemistry.

- Techniques Used :

- Gravimetry : For precise measurement of elements.

- Spectrophotometry : To determine concentrations of various ions.

- Applications : It aids in the detection and quantification of anions such as fluoride, chloride, and sulfate ions .

Microscopy Staining

Enhancement of Imaging Techniques : this compound is employed as a stain in electron microscopy.

- Functionality : It enhances contrast in biological samples, allowing researchers to visualize structures that would otherwise be difficult to see.

- Mechanism : The uranyl ion interacts with cellular components, improving visibility under electron microscopy .

Luminescent Materials

Production of Luminescent Compounds : The compound is also involved in creating luminescent materials.

- Applications :

Historical Applications in Photography

Archaic Photographic Processes : Historically, this compound was used in photographic processes known as uranotypes.

- Process Description : This method involved using the compound's photosensitive properties to create images. Although largely obsolete now, it laid groundwork for understanding light-sensitive materials .

- Legacy : Surviving prints from this process are slightly radioactive, providing a means for non-destructive identification .

作用机制

The primary mechanism of action of uranyl dinitrate hexahydrate involves its ability to form strong complexes with various ligands. The uranyl ion (UO₂²⁺) has a high affinity for oxygen-donor ligands, which allows it to participate in a variety of chemical reactions. In biological systems, the uranyl ion can interact with phosphate groups in nucleic acids and proteins, potentially leading to toxic effects.

相似化合物的比较

- Uranyl chloride (UO₂Cl₂)

- Uranyl sulfate (UO₂SO₄)

- Uranyl acetate (UO₂(CH₃COO)₂)

Comparison: Uranyl dinitrate hexahydrate is unique due to its high solubility in water and its ability to form stable crystalline structures. Compared to uranyl chloride and uranyl sulfate, it is more commonly used in the nuclear industry due to its role in the preparation of nuclear fuels. Uranyl acetate, on the other hand, is more frequently used in biological applications as a staining agent.

生物活性

Uranyl dinitrate hexahydrate (UO₂(NO₃)₂·6H₂O) is a compound of significant interest due to its applications in nuclear chemistry and potential biological effects. Understanding its biological activity is crucial for assessing its safety and environmental impact, particularly in contexts involving uranium exposure. This article reviews the biological activity of this compound, focusing on toxicity studies, mechanisms of action, and relevant case studies.

This compound is characterized by its solubility in water and its formation from uranium salts and nitric acid. The uranyl ion (UO₂²⁺) exhibits a linear geometry with short U=O distances, which play a critical role in its reactivity and interaction with biological systems .

Toxicological Studies

Numerous studies have investigated the toxicity of uranyl compounds, particularly uranyl nitrate, which shares similar properties with uranyl dinitrate. Key findings from various research efforts are summarized below.

1. Toxicity in Animal Models

- New Zealand White Rabbits : A 91-day toxicity study examined the effects of uranyl nitrate hexahydrate on male and female rabbits. The lowest-observed-adverse-effect level (LOAEL) was determined to be 0.96 mg/L for males, with significant histopathological changes observed in renal tubules . Females exhibited a higher water intake but lower sensitivity to uranium exposure, with a LOAEL of 4.8 mg/L.

- Sprague-Dawley Rats : Similar studies on rats indicated significant treatment-related kidney lesions across all doses tested (0.96 to 600 mg/L). The most notable changes were nuclear vesiculation and cytoplasmic vacuolation in renal tissues, establishing a LOAEL of 0.96 mg/L for both sexes .

2. Mechanisms of Toxicity

The primary target organ for uranyl compounds is the kidney, where they induce nephrotoxicity through several mechanisms:

- Oxidative Stress : Uranyl ions can generate reactive oxygen species (ROS), leading to oxidative damage in renal cells.

- Cellular Apoptosis : Histopathological examinations reveal apoptosis in renal tubular cells, contributing to functional impairment .

- Altered Gene Expression : Exposure to uranyl compounds has been shown to affect the expression of genes involved in stress response and apoptosis pathways.

Case Studies

Several case studies provide insight into the biological implications of uranyl exposure:

Case Study 1: Environmental Impact

A study assessed the impact of uranium mining on local wildlife, revealing elevated levels of uranium in soil and water sources near mining sites. Species exposed to contaminated environments exhibited altered reproductive behaviors and increased mortality rates, highlighting the ecological risks associated with uranyl compounds .

Case Study 2: Clinical Observations

Clinical observations from individuals exposed to uranium through occupational settings indicate potential long-term health effects, including chronic kidney disease and increased cancer risk. These findings underscore the importance of monitoring and regulating exposure to uranyl compounds in industrial contexts .

Summary of Findings

The biological activity of this compound is primarily characterized by its nephrotoxic effects, with significant evidence from animal studies indicating renal damage at relatively low concentrations. The mechanisms underlying this toxicity involve oxidative stress and apoptosis, posing risks not only to individual health but also to environmental ecosystems.

Data Table: Summary of Toxicity Studies

| Study Type | Organism | Exposure Duration | LOAEL (mg/L) | Key Findings |

|---|---|---|---|---|

| New Zealand White Rabbit | Uranyl Nitrate | 91 days | 0.96 | Kidney lesions; tubular nuclear changes |

| Sprague-Dawley Rats | Uranyl Nitrate | 91 days | 0.96 | Significant renal lesions; oxidative stress |

| Environmental Study | Wildlife | Long-term | N/A | Altered reproductive behaviors; increased mortality |

属性

IUPAC Name |

dioxouranium;nitric acid;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h2*(H,2,3,4);6*1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIBVRZWDPGVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H14N2O14U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13520-83-7 | |

| Record name | Uranyl nitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does uranyl dinitrate hexahydrate interact with the ligand N-salicylidene-2-(bis(2-hydroxyethyl)amino)ethyl-amine (H3sabhea) and what are the structural outcomes?

A1: this compound acts as a metal source, providing the uranyl ion (UO22+) for complexation with the H3sabhea ligand. The pentadentate H3sabhea ligand, a Schiff base, coordinates to the uranyl ion through its oxygen and nitrogen donor atoms. This reaction forms a binuclear uranyl complex, where two uranyl ions are bridged by two Hsabhea ligands []. The specific solvent used during synthesis influences the crystal structure and supramolecular arrangement of the resulting complex. For instance, using ethanol yields [{UO2(Hsabhea)}2] (1) with a monoclinic crystal system, while methanol yields [{UO2(Hsabhea)}2]·2/3MeOH (2) with a triclinic crystal system. This difference arises from variations in hydrogen bonding patterns within the crystal lattice, influenced by solvent inclusion and interactions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。